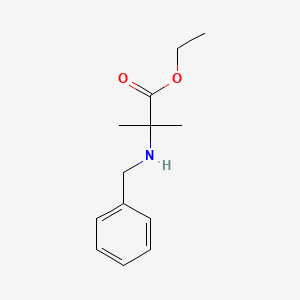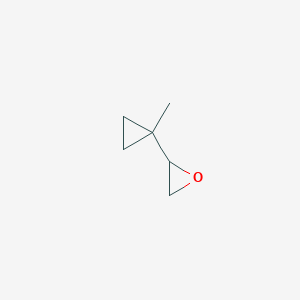
2-(1-Methylcyclopropyl)oxirane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1-Methylcyclopropyl)oxirane is an organic compound with the molecular formula C₆H₁₀O. It is a type of oxirane, which is a three-membered cyclic ether. The compound features a cyclopropyl group substituted with a methyl group, attached to the oxirane ring. This structure imparts unique chemical properties and reactivity to the compound, making it of interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-(1-Methylcyclopropyl)oxirane can be synthesized through several methods:
Williamson Intramolecular Cyclization: This method involves the cyclization of halogenated alcohols in a basic medium.
Alkene Epoxidation: Alkenes can be converted to oxiranes using peracids such as meta-chloroperoxybenzoic acid (MCPBA).
Darzens Reaction: This method involves the reaction of halogenated esters with aldehydes or ketones in the presence of a base.
Corey-Chaykovsky Reaction: Sulfur ylides react with aldehydes or ketones to form oxiranes.
Industrial Production Methods
Industrial production of this compound typically involves the alkene epoxidation method due to its efficiency and scalability. The reaction is carried out in the presence of a suitable peracid and solvent, under controlled temperature and pressure conditions to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
2-(1-Methylcyclopropyl)oxirane undergoes various chemical reactions, including:
Ring-Opening Reactions: The strained three-membered ring of oxiranes makes them susceptible to nucleophilic attack, leading to ring-opening reactions.
Oxidation and Reduction: Oxiranes can be oxidized to form diols or other oxygenated products.
Substitution Reactions: The oxirane ring can undergo substitution reactions where the oxygen atom is replaced by other nucleophiles.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, carboxylic acids.
Oxidizing Agents: Meta-chloroperoxybenzoic acid (MCPBA), hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).
Major Products Formed
Ring-Opening Products: β-Hydroxypropyl esters, amino alcohols, diols.
Oxidation Products: Diols, carbonyl compounds.
Reduction Products: Alkanes, alcohols.
Scientific Research Applications
2-(1-Methylcyclopropyl)oxirane has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(1-Methylcyclopropyl)oxirane primarily involves its ability to undergo ring-opening reactions. The strained oxirane ring is highly reactive and can be attacked by nucleophiles, leading to the formation of various products. The compound can also participate in oxidation and reduction reactions, further expanding its range of chemical transformations .
Comparison with Similar Compounds
2-(1-Methylcyclopropyl)oxirane can be compared with other oxiranes and cyclopropyl-containing compounds:
Oxirane (Ethylene Oxide): A simpler oxirane with a two-carbon backbone. It is widely used in the production of ethylene glycol and other chemicals.
Cyclopropyl Oxirane: Similar to this compound but without the methyl substitution. It exhibits similar reactivity but different steric and electronic properties.
2-Methyl-2-(1-Methylcyclopropyl)oxirane: A closely related compound with an additional methyl group on the oxirane ring, affecting its reactivity and applications.
The unique structure of this compound, with its combination of a cyclopropyl group and an oxirane ring, imparts distinct chemical properties that differentiate it from other similar compounds.
Properties
CAS No. |
40650-99-5 |
|---|---|
Molecular Formula |
C6H10O |
Molecular Weight |
98.14 g/mol |
IUPAC Name |
2-(1-methylcyclopropyl)oxirane |
InChI |
InChI=1S/C6H10O/c1-6(2-3-6)5-4-7-5/h5H,2-4H2,1H3 |
InChI Key |
FOYSYMLOWRLLRN-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC1)C2CO2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


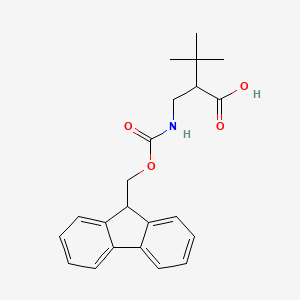
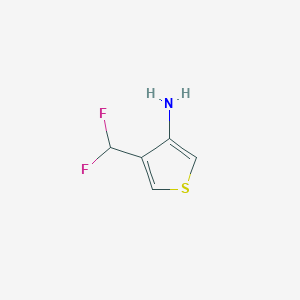
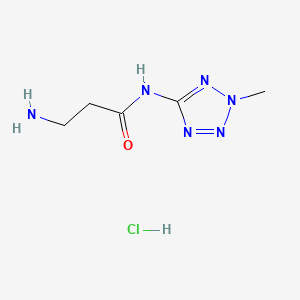
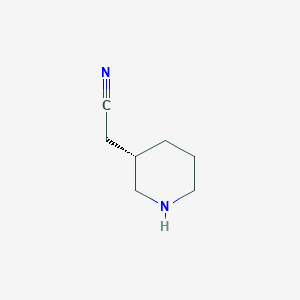
![3-[3,5-Bis(trifluoromethyl)phenyl]azetidine](/img/structure/B13523682.png)
![methyl (2Z)-2-chloro-2-[2-(3-cyanophenyl)hydrazin-1-ylidene]acetate](/img/structure/B13523683.png)
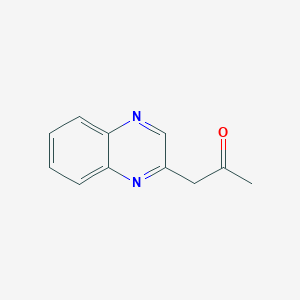
![(3-(tert-Butoxycarbonyl)-3-azabicyclo[4.1.0]heptan-6-yl)boronic acid](/img/structure/B13523694.png)
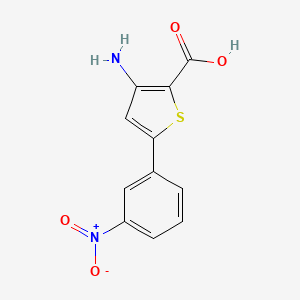
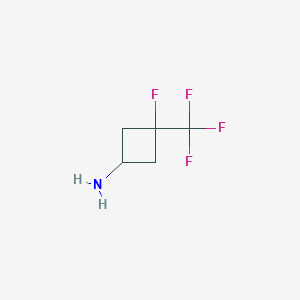
![3-{1H-pyrrolo[2,3-b]pyridin-3-yl}prop-2-enal](/img/structure/B13523715.png)
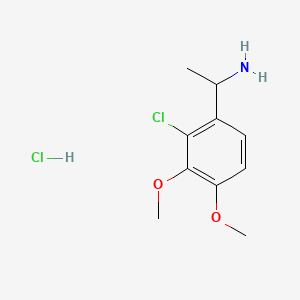
![(1H-Pyrazolo[3,4-C]pyridin-4-YL)boronic acid](/img/structure/B13523725.png)
